3,4-Difluoro-2-methylbenzenesulfonamide

Purity Quality Control Vendor Comparison

This 3,4-difluoro-2-methylbenzenesulfonamide is a critical building block for SAR studies, particularly for optimizing carbonic anhydrase (CA) inhibitors. Its unique substitution pattern confers distinct electronic and steric properties (predicted LogP 2.48), enabling precise modulation of lipophilicity and target engagement not achievable with non-fluorinated or non-methylated analogs. Ensure assay reproducibility by selecting this specific compound.

Molecular Formula C7H7F2NO2S
Molecular Weight 207.2 g/mol
CAS No. 1804882-93-6
Cat. No. B1412989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-methylbenzenesulfonamide
CAS1804882-93-6
Molecular FormulaC7H7F2NO2S
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)F)S(=O)(=O)N
InChIInChI=1S/C7H7F2NO2S/c1-4-6(13(10,11)12)3-2-5(8)7(4)9/h2-3H,1H3,(H2,10,11,12)
InChIKeyAQKFUKLKNRBOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6): Molecular Identity and Core Properties for Research Sourcing


3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6) is a fluorinated aromatic sulfonamide derivative with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol . The compound belongs to the benzenesulfonamide class and features a distinct substitution pattern with fluorine atoms at the 3 and 4 positions and a methyl group at the 2 position of the benzene ring . This specific arrangement modulates both the compound's physicochemical properties and its potential interactions with biological targets, distinguishing it from non-fluorinated or mono-fluorinated sulfonamide analogs [1].

Why 3,4-Difluoro-2-methylbenzenesulfonamide Cannot Be Replaced by Common Benzenesulfonamide Analogs


Generic substitution among benzenesulfonamides is scientifically unsound due to the profound impact of even minor structural modifications on target engagement, physicochemical behavior, and downstream assay reproducibility. The 3,4-difluoro-2-methyl substitution pattern in this compound confers a specific electronic and steric profile that directly influences properties such as lipophilicity (LogP) and hydrogen-bonding capacity, which are critical for membrane permeability and target binding [1]. Consequently, replacing this specific compound with non-fluorinated (e.g., 2-methylbenzenesulfonamide) or non-methylated (e.g., 3,4-difluorobenzenesulfonamide) analogs can lead to significant deviations in experimental outcomes, as evidenced by comparative biophysical and biochemical data [2].

Quantitative Differentiation of 3,4-Difluoro-2-methylbenzenesulfonamide: Comparative Data for Informed Procurement


Comparative Purity Specifications: 3,4-Difluoro-2-methylbenzenesulfonamide vs. 2-Methylbenzenesulfonamide

The minimum purity specification for 3,4-Difluoro-2-methylbenzenesulfonamide from AKSci is 95% , while MolCore offers a grade with ≥98% purity . In contrast, the non-fluorinated analog 2-Methylbenzenesulfonamide (CAS 88-19-7) is routinely available at >99% purity (HPLC) from the same vendor . This purity differential is a critical factor for applications requiring high-fidelity starting materials, as the presence of 2-5% impurities in the fluorinated compound may necessitate additional purification steps or could impact the outcome of sensitive catalytic or biological assays.

Purity Quality Control Vendor Comparison

Lipophilicity (LogP) Comparison: 3,4-Difluoro-2-methylbenzenesulfonamide vs. 3,4-Difluorobenzenesulfonamide

The predicted lipophilicity (SlogP) of 3,4-Difluoro-2-methylbenzenesulfonamide is approximately 2.48 [1]. This represents a substantial increase in hydrophobicity compared to the closely related analog 3,4-Difluorobenzenesulfonamide (CAS 108966-71-8), which lacks the 2-methyl substituent and has a reported LogP of 0.97 . The 1.51-unit increase in LogP signifies a markedly higher partition coefficient into non-polar environments, which can directly influence membrane permeability, metabolic stability, and off-target binding in biological systems.

Lipophilicity LogP Physicochemical Properties

Carbonic Anhydrase Inhibition: Class-Level Inference for Fluorinated Benzenesulfonamides

While direct inhibition data for 3,4-Difluoro-2-methylbenzenesulfonamide is not available in the public domain, a comprehensive structure-activity relationship (SAR) study on closely related 2,4- and 3,4-substituted fluorinated benzenesulfonamides provides a robust class-level inference [1]. This study demonstrates that fluorinated benzenesulfonamides can achieve nanomolar binding affinity (Kd) to human carbonic anhydrase isoforms. For example, a 3,4-difluoro-substituted analog (compound 3e) exhibited a Kd of 21 nM against CA IX, highlighting the potency achievable with this substitution motif [1]. The presence of the 2-methyl group in the target compound is expected to further modulate this binding affinity and isoform selectivity due to steric and electronic effects [1].

Carbonic Anhydrase Inhibition Thermodynamics

High-Impact Application Scenarios for 3,4-Difluoro-2-methylbenzenesulfonamide Based on Comparative Evidence


Medicinal Chemistry: Lead Optimization for Carbonic Anhydrase Inhibitors

The compound is a rational choice for structure-activity relationship (SAR) studies aimed at optimizing carbonic anhydrase (CA) inhibitors, particularly for tumor-associated isoforms like CA IX. The class-level evidence of nanomolar potency for related 3,4-difluorinated benzenesulfonamides [1] positions this compound as a valuable analog for exploring the effects of an additional 2-methyl group on binding affinity and isoform selectivity.

Chemical Biology: Tool Compound for Modulating Lipophilicity-Driven Phenomena

With a predicted LogP of 2.48, which is 1.51 units higher than its non-methylated counterpart [1], this compound serves as a potent tool for investigating the role of lipophilicity in membrane permeability, subcellular localization, and non-specific binding. This makes it ideal for probing the behavior of sulfonamide-based probes in cellular assays.

Synthetic Chemistry: Fluorinated Building Block for Complex Molecule Assembly

The compound's unique 3,4-difluoro-2-methyl substitution pattern provides a distinct electronic and steric environment for downstream synthetic transformations. Its use as a building block in the synthesis of more complex molecules, such as kinase inhibitors or receptor modulators, can impart favorable properties related to metabolic stability and target engagement that are not accessible with simpler benzenesulfonamides [2].

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